molecular formula C8H9BrMgO2 B1591023 3,4-Dimethoxyphenylmagnesium bromide CAS No. 89980-69-8

3,4-Dimethoxyphenylmagnesium bromide

Cat. No.: B1591023
CAS No.: 89980-69-8
M. Wt: 241.36 g/mol
InChI Key: QUXWTJDOUGUTNI-UHFFFAOYSA-M
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Description

3,4-Dimethoxyphenylmagnesium bromide is a Grignard reagent with the molecular formula C₈H₉BrMgO₂, synthesized via the reaction of 3,4-dimethoxyphenyl bromide with magnesium in tetrahydrofuran (THF) under inert conditions . This reagent is widely employed in organic synthesis to construct aryl-containing alcohols, ketones, and other intermediates. For instance, it reacts with acid chlorides to form tertiary alcohols after reduction (e.g., yielding 1-(3,4-dimethoxyphenyl)-2-methylpropanol in ) and participates in ketone formation, such as in the synthesis of 3,4-dimethoxyphenyl[(2-fluoro-3-(trifluoromethyl)phenyl]methanone (75% yield) . Its air- and moisture-sensitive nature necessitates handling under inert atmospheres, typically in THF or 2-methyltetrahydrofuran (2-MeTHF) at concentrations of 0.50 M .

Properties

IUPAC Name

magnesium;1,2-dimethoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWTJDOUGUTNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451790
Record name 3,4-Dimethoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89980-69-8
Record name 3,4-Dimethoxyphenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

3,4-Dimethoxyphenylmagnesium bromide is synthesized through the reaction of 3,4-dimethoxybromobenzene with magnesium metal in an anhydrous environment. The reaction is typically carried out in THF as a solvent, which stabilizes the Grignard reagent and facilitates the reaction. The general reaction scheme is as follows:

3,4-Dimethoxybromobenzene+Mg3,4-Dimethoxyphenylmagnesium bromide\text{3,4-Dimethoxybromobenzene} + \text{Mg} \rightarrow \text{this compound} 3,4-Dimethoxybromobenzene+Mg→3,4-Dimethoxyphenylmagnesium bromide

The reaction conditions require an inert atmosphere, usually achieved by using a nitrogen or argon gas, to prevent the Grignard reagent from reacting with moisture or oxygen .

Chemical Reactions Analysis

3,4-Dimethoxyphenylmagnesium bromide undergoes a variety of chemical reactions, primarily due to its nucleophilic nature. Some of the common reactions include:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions are typically alcohols, biaryl compounds, and other complex organic molecules .

Scientific Research Applications

3,4-Dimethoxyphenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Substituted Methoxy Derivatives

3,4-(Methylenedioxy)phenylmagnesium Bromide
  • Molecular Formula : C₇H₅BrMgO₂
  • Substituents : A fused methylenedioxy (O–CH₂–O) group at positions 3 and 4.
  • However, the rigid oxygen ring may introduce steric hindrance.
  • Applications : Used in synthesizing organic intermediates, available at 0.50 M in 2-MeTHF or THF .
3,5-Dimethyl-4-methoxyphenylmagnesium Bromide
  • Molecular Formula : C₉H₁₁BrMgO
  • Substituents : Methyl groups at positions 3 and 5, with a methoxy group at position 4.
  • Reactivity : Steric bulk from methyl groups may reduce reaction rates in crowded electrophilic substrates.
  • Applications : Key in agrochemical and dyestuff synthesis, available at 0.5 M in 2-MeTHF .

Fluorinated Derivatives

3,4-Difluorophenylmagnesium Bromide
  • Substituents : Fluorine atoms at positions 3 and 4.
  • Reactivity : Electron-withdrawing fluorine atoms decrease nucleophilicity but enhance stability. Suitable for synthesizing fluorinated pharmaceuticals.
  • Availability : 0.50 M in 2-MeTHF .
3,4,5-Trifluorophenylmagnesium Bromide
  • Substituents : Fluorine atoms at positions 3, 4, and 5.
  • Reactivity : Increased electron-withdrawing effects further stabilize the reagent, though reactivity toward less electrophilic substrates may be reduced.
  • Applications : Used in high-value fluorinated compound synthesis, available at 0.3–0.5 M in THF .

Structural and Regioisomeric Variants

2,5-Dimethoxyphenylmagnesium Bromide
  • Substituents : Methoxy groups at positions 2 and 5.
  • Reactivity : Altered regiochemistry may lead to different coupling patterns in cross-coupling reactions compared to the 3,4-isomer.
  • Availability : 0.50 M in THF .
4-Methylphenylmagnesium Bromide
  • Substituents : A single methyl group at position 4.
  • Reactivity : Less steric hindrance and lower electron donation compared to methoxy-substituted reagents, making it more reactive toward hindered electrophiles.

Comparative Data Table

Compound Molecular Formula Substituents Concentration/Solubility Key Applications Yield in Representative Reactions
3,4-Dimethoxyphenylmagnesium bromide C₈H₉BrMgO₂ 3,4-dimethoxy 0.50 M in THF/2-MeTHF Ketones, alcohols, pharmaceuticals 73% (ketone synthesis)
3,4-(Methylenedioxy)phenylmagnesium bromide C₇H₅BrMgO₂ 3,4-methylenedioxy 0.50 M in THF/2-MeTHF Organic intermediates N/A
3,5-Dimethyl-4-methoxyphenylmagnesium bromide C₉H₁₁BrMgO 3,5-dimethyl, 4-methoxy 0.50 M in 2-MeTHF Agrochemicals, dyestuffs N/A
3,4-Difluorophenylmagnesium bromide C₆H₃BrF₂Mg 3,4-difluoro 0.50 M in 2-MeTHF Fluorinated pharmaceuticals N/A
2,5-Dimethoxyphenylmagnesium bromide C₈H₉BrMgO₂ 2,5-dimethoxy 0.50 M in THF Regioselective couplings N/A

Reactivity and Stability Considerations

  • Electronic Effects : Methoxy and methylenedioxy groups enhance nucleophilicity but may destabilize the reagent through increased electron density, requiring careful temperature control (e.g., –78°C in ). Fluorinated derivatives exhibit greater stability but lower reactivity .
  • Solvent Compatibility : 2-MeTHF offers higher boiling points and lower moisture sensitivity compared to THF, improving safety in large-scale reactions .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) reduce reaction rates with sterically hindered electrophiles, as seen in slower ketone formation compared to 3,4-dimethoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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